The biphenyl scaffold, characterized by two interconnected phenyl rings, is a privileged structure in medicinal chemistry, demonstrating remarkable versatility across a spectrum of biological activities.[1][2] The inherent stability of the biphenyl core, coupled with the vast possibilities for functionalization, allows for the fine-tuning of steric and electronic properties to optimize interactions with diverse biological targets. This guide provides a comparative analysis of functionalized biphenyls in three key therapeutic areas: oncology, infectious diseases, and inflammation. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present comparative experimental data, and provide detailed protocols for their biological evaluation.
Functionalized biphenyls have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[2] Their mechanisms of action are diverse, primarily involving the disruption of microtubule dynamics and the induction of apoptosis.
The anticancer potency of biphenyl derivatives is intricately linked to the nature and position of their substituents. For instance, hydroxylated biphenyls have shown significant antitumor potential. In a study on melanoma cells, two C2-symmetric hydroxylated biphenyls, compounds 11 and 12 , demonstrated potent antiproliferative activity with IC50 values of 1.7 µM and 2.0 µM, respectively.[3][4] These compounds were found to induce apoptosis and cause cell cycle arrest at the G2/M transition.[3][4]
Furthermore, the introduction of a nitrovinyl group has been shown to yield potent tubulin polymerization inhibitors.[5] The strategic placement of substituents to mimic the binding of known tubulin inhibitors like colchicine can lead to compounds with low nanomolar IC50 values.[5] Biphenylaminoquinoline derivatives have also been identified as potent cytotoxic agents, with one derivative, 7j , exhibiting IC50 values of 1.05 µM, 0.98 µM, 0.38 µM, and 0.17 µM against SW480, DU145, MDA-MB-231, and MiaPaCa-2 cell lines, respectively.[6]
The following table summarizes the in vitro anticancer activity of selected functionalized biphenyls against various cancer cell lines.
Many anticancer biphenyls exert their effect by triggering programmed cell death, or apoptosis. This is often initiated through the intrinsic pathway, which involves mitochondrial outer membrane permeabilization and the subsequent activation of a cascade of caspase enzymes.
Another critical mechanism involves the disruption of microtubule dynamics. Biphenyl derivatives can bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules. This leads to mitotic arrest and ultimately, apoptosis.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
The rise of antibiotic resistance necessitates the development of novel antibacterial agents. Functionalized biphenyls have demonstrated promising activity against a range of pathogenic bacteria, including multidrug-resistant strains.[8][9]
The antibacterial efficacy of biphenyls is highly dependent on their substitution patterns. A study on a series of biphenyl and dibenzofuran derivatives revealed that the presence of a strong electron-withdrawing group on one phenyl ring and hydroxyl groups on the other was beneficial for antibacterial activity.[8] For example, 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i ) and 5-(9H-carbazol-2-yl)benzene-1,2,3-triol (6m ) showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 3.13 and 6.25 µg/mL, respectively.[8] The biphenyl backbone itself has been identified as important for activity against Gram-negative bacteria.[10]
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected functionalized biphenyls against various bacterial strains.
A primary mechanism of action for many antibacterial biphenyls is the disruption of the bacterial cell membrane. This leads to leakage of intracellular components and ultimately, cell death.
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Chronic inflammation is a hallmark of numerous diseases. Functionalized biphenyls have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways.[1][12]
The anti-inflammatory activity of biphenyl derivatives is influenced by the substituents on the phenyl rings. For example, in a series of 4'-methylbiphenyl-2-(substituted phenyl)carboxamide derivatives, the compound with a 4-carboxy phenyl substituent (4e ) showed potent anti-inflammatory effects in a carrageenan-induced paw edema model.[13] The presence of sulfonamide, fluoro, and chloro substituents has also been shown to confer significant anti-inflammatory activity.[12] Some biphenyl derivatives are designed as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[14][15][16]
The following table summarizes the in vivo anti-inflammatory activity of a selected biphenyl analog.
The transcription factor NF-κB is a master regulator of the inflammatory response. Many anti-inflammatory biphenyls exert their effects by inhibiting the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines and enzymes.[17][18]
This in vivo model is widely used to screen for acute anti-inflammatory activity.
Functionalized biphenyls represent a versatile and promising scaffold for the development of novel therapeutics. Their diverse biological activities, coupled with the potential for synthetic modification, make them an attractive starting point for drug discovery programs in oncology, infectious diseases, and inflammation. The structure-activity relationships highlighted in this guide provide a rational basis for the design of new biphenyl derivatives with enhanced potency and selectivity. The detailed experimental protocols offer a practical framework for their biological evaluation, enabling researchers to effectively screen and characterize these promising compounds.
-
Pisano, M., Pagnan, G., Loi, M., Mura, M. E., Tilocca, M. G., Palmieri, G., Fabbri, D., Dettori, M. A., Delogu, G., Ponzoni, M., & Rozzo, C. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5636. [Link]
-
Wang, X., Fu, H. Y., He, W., Xiang, Y. T., Yang, Z. C., Kuang, Y., & Yang, S. X. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Current Issues in Molecular Biology, 44(9), 4051-4067. [Link]
-
Pisano, M., Pagnan, G., Loi, M., Mura, M. E., Tilocca, M. G., Palmieri, G., Fabbri, D., Dettori, M. A., Delogu, G., Ponzoni, M., & Rozzo, C. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. PubMed, 34073232. [Link]
-
Reddy, T. R., Reddy, G. C., Kumar, M. S., Sravya, G., & Poornachandra, Y. (2023). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. Research Journal of Pharmacy and Technology, 16(11), 5221-5227. [Link]
-
Grover, J., Sharma, M., & Singh, P. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17765-17791. [Link]
-
Chen, Y. L., Li, C. Y., Hsieh, P. C., Chen, Y. L., Huang, H. S., & Lee, C. C. (2024). Synthesis and SAR investigation of biphenylaminoquinoline derivatives with benzyloxy substituents as promising anticancer agents. Chem Biol Drug Des, 103(5), e14509. [Link]
-
Shah, V. H., Bhadania, M. C., & Mehta, D. S. (2015). Design, Synthesis, Pharmacological Screening and Molecular Docking of Biphenyl Analogues as Antiinflammatory Agents (Part-I). International Journal of Pharma and Bio Sciences, 6(2), B649-B661. [Link]
-
Li, X., Wang, H., Wang, J., Chen, Y., Zhou, W., & Wang, Y. (2015). Antimicrobial activity and synergy of antibiotics with two biphenyl compounds, protosappanins A and B from Sappan Lignum against methicillin-resistant Staphylococcus aureus strains. Journal of Pharmacy and Pharmacology, 67(10), 1439-1446. [Link]
-
Chavda, H., & Shah, A. (2022). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 46(26), 12640-12652. [Link]
-
Grover, J., Sharma, M., & Singh, P. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17765-17791. [Link]
-
Wang, X., Fu, H. Y., He, W., Xiang, Y. T., Yang, Z. C., Kuang, Y., & Yang, S. X. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. PubMed, 36139366. [Link]
-
Shah, V. H., Bhadania, M. C., & Mehta, D. S. (2011). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. Arzneimittelforschung, 61(10), 573-578. [Link]
-
Li, Y., Zhang, J., Chen, W., Li, Y., Wang, Y., Zhang, Y., ... & Zhu, W. (2021). Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo. Journal of Medicinal Chemistry, 64(11), 7646-7666. [Link]
-
Pisano, M., Pagnan, G., Loi, M., Mura, M. E., Tilocca, M. G., Palmieri, G., ... & Rozzo, C. (2007). Antiproliferative and pro-apoptotic activity of eugenol-related biphenyls on malignant melanoma cells. Molecular Cancer, 6(1), 8. [Link]
-
Ma, S., Dong, X., Yao, J., Yang, Y., Liu, Y., & Chen, Q. (2022). Identification and optimization of biphenyl derivatives as novel tubulin inhibitors targeting colchicine-binding site overcoming multidrug resistance. European Journal of Medicinal Chemistry, 228, 113930. [Link]
-
Jain, Z., & Sharma, P. (2020). Biological deeds of Biphenyl derivatives - A short Review. International Journal for Scientific Research & Development, 8(4), 21-26. [Link]
-
Datar, P. (2015). QSAR and Synthesis of a Novel Biphenyl Carboxamide Analogue for Analgesic Activity. Modern Chemistry & Applications, 3(1), 1-4. [Link]
-
Ruddarraju, R. R., Murugulla, A. C., Kotla, R., & Maroju, R. (2017). Anticancer activities (IC50) of biphenyl amide analogues (32-41). ResearchGate. [Link]
-
Chouhan, A., Shaik, B., Ahmad, I., & Agrawal, V. K. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Journal of Analytical & Pharmaceutical Research, 12(1), 51-58. [Link]
-
Deep, A., Jain, S., & Sharma, P. C. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Acta Poloniae Pharmaceutica, 67(1), 63-67. [Link]
-
Kumar, A., Kumar, A., Kumar, V., & Singh, R. (2020). Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents. International Journal of Molecular Sciences, 21(18), 6789. [Link]
-
Prota, A. E., Danel, F., Bachmann, F., Barge, J., Lacroix, J., & Steinmetz, M. O. (2017). Rational Design of a Novel Tubulin Inhibitor with a Unique Mechanism of Action. Angewandte Chemie International Edition, 56(44), 13568-13572. [Link]
-
Chen, Y. L., Li, C. Y., Hsieh, P. C., Chen, Y. L., Huang, H. S., & Lee, C. C. (2024). Synthesis and SAR investigation of biphenylaminoquinoline derivatives with benzyloxy substituents as promising anticancer agents. Chemical Biology & Drug Design, 103(5), e14509. [Link]
-
Chen, Y., Liu, Y., Li, J., Wang, Y., Zhang, Y., & Liu, Y. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Bioorganic & Medicinal Chemistry Letters, 89, 129329. [Link]
-
Gupta, S. C., Sundaram, C., Reuter, S., & Aggarwal, B. B. (2010). Inhibiting NF-κB activation by small molecules as a therapeutic strategy. Biochimica et Biophysica Acta (BBA)-Gene Regulatory Mechanisms, 1799(10-12), 775-787. [Link]
-
Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug. [Link]
-
Al-Warhi, T., Sabt, A., & El-Gamal, M. I. (2022). The IC50 values (µM) of inhibition of tubulin polymerization. Data are... ResearchGate. [Link]
-
Kumar, A., Sharma, S., & Singh, P. (2022). Inhibition of tubulin polymerization (IC50) of compounds 6 r and 6 y. ResearchGate. [Link]
-
Wikipedia contributors. (2023, December 18). Honokiol. In Wikipedia, The Free Encyclopedia. [Link]
-
Glisic, B., & Stratikopoulos, A. D. (2023). From Painkillers to Antidiabetics: Structural Modification of NSAID Scaffolds for Drug Repurposing. International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
Mitchell, S., Vargas, J., & Hoffmann, A. (2016). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. International Journal of Molecular Sciences, 17(10), 1543. [Link]
-
Al-Ostoot, F. H., Al-Qawasmeh, R. A., & Al-Zoubi, R. M. (2022). Current research on anti-breast cancer synthetic compounds. RSC advances, 12(15), 9037-9056. [Link]
-
Gyergyek, S., Knez, D., & Tušar, L. (2022). Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation. International Journal of Molecular Sciences, 23(19), 11295. [Link]
-
BMG LABTECH. (2024, September 18). The minimum bactericidal concentration of antibiotics. [Link]
-
MicroBiotics. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]
-
Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]